A Technical Guide to 4-(3-bromophenyl)oxane-4-carboxylic Acid (CAS 179420-77-0): A Potent GPR40/FFAR1 Agonist
A Technical Guide to 4-(3-bromophenyl)oxane-4-carboxylic Acid (CAS 179420-77-0): A Potent GPR40/FFAR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4-(3-bromophenyl)oxane-4-carboxylic acid, a potent agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Identified in patent literature as a promising compound for the modulation of glucose-dependent insulin secretion, this molecule represents a significant scaffold in the ongoing search for novel therapeutics for type 2 diabetes mellitus (T2DM). This document details the scientific rationale for targeting GPR40, the specific chemical and biological profile of 4-(3-bromophenyl)oxane-4-carboxylic acid, a plausible multi-step synthesis, and detailed experimental protocols for its characterization.
Introduction: GPR40/FFAR1 as a Therapeutic Target for Type 2 Diabetes
G protein-coupled receptor 40 (GPR40 or FFAR1) has emerged as a highly attractive target for the treatment of T2DM.[1] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[2] This activation plays a crucial role in augmenting glucose-stimulated insulin secretion (GSIS).[2]
The key therapeutic advantage of targeting GPR40 lies in its glucose-dependent mechanism. Unlike traditional insulin secretagogues like sulfonylureas, GPR40 agonists only stimulate insulin release in the presence of elevated blood glucose levels.[3] This intrinsic safety feature significantly reduces the risk of hypoglycemia, a major and dangerous side effect of many anti-diabetic medications.[3] The clinical potential of this mechanism was demonstrated by early-phase clinical trials of GPR40 agonists like Fasiglifam (TAK-875), which showed effective glycemic control.[2]
However, the development of GPR40 agonists has been fraught with challenges. The most significant setback was the termination of Phase III clinical trials for Fasiglifam due to unforeseen liver toxicity.[2][4] Mechanistic studies suggest that this hepatotoxicity may be linked to the formation of reactive acyl glucuronide metabolites and the inhibition of bile salt export pumps.[5][6] This underscores the critical need for developing new chemical entities with improved safety profiles. 4-(3-bromophenyl)oxane-4-carboxylic acid, developed by Piramal Enterprises Ltd., represents one such effort to explore novel scaffolds that may circumvent these liabilities while retaining potent GPR40 agonism.[7]
Chemical & Biological Profile of 4-(3-bromophenyl)oxane-4-carboxylic Acid
Identified as "Compound 171" in patent literature from Piramal Enterprises Ltd., this molecule is a potent GPR40 agonist. Its core structure features a tetrahydropyran (oxane) ring, which provides a rigid, three-dimensional scaffold, differing from many earlier-generation linear or more planar GPR40 agonists.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 179420-77-0 | Vendor Data |
| Molecular Formula | C₁₂H₁₃BrO₃ | Vendor Data |
| Molecular Weight | 285.13 g/mol | Vendor Data |
| Predicted Melting Point | 136.38 °C | MySkinRecipes[8] |
| Predicted Boiling Point | ~422.4 °C at 760 mmHg | MySkinRecipes[8] |
| Predicted Density | 1.5 g/cm³ | MySkinRecipes[8] |
Biological Potency
The primary biological activity of this compound is the activation of the GPR40 receptor, leading to an increase in intracellular calcium.
| Assay Type | Cell Line | Potency (EC₅₀) | Source |
| Calcium Flux (FLIPR) | HEK293 (expressing human GPR40) | 0.16 µM | BioWorld |
This sub-micromolar potency indicates a high affinity for the GPR40 receptor, making it a valuable lead compound for further investigation and optimization in drug discovery programs.
Synthesis and Chemical Workflow
While the exact, step-by-step synthesis from the originating patent is not publicly detailed, a chemically sound and efficient synthesis can be constructed based on established methodologies for creating 4-aryl-4-cyano-tetrahydropyrans followed by nitrile hydrolysis. This approach provides a reliable pathway for obtaining the target molecule in a research setting.
The proposed workflow begins with commercially available starting materials and proceeds through two key transformations: a base-catalyzed conjugate addition/cyclization to form the core heterocyclic nitrile, followed by a robust hydrolysis to yield the final carboxylic acid.
Proposed Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4-(3-bromophenyl)tetrahydropyran-4-carbonitrile (Intermediate Nitrile)
-
Rationale: This step constructs the core tetrahydropyran ring. The reaction is a base-mediated cyclization. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the benzylic carbon of 3-bromophenylacetonitrile, forming a carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbons of bis(2-chloroethyl) ether in an initial Sₙ2 reaction. A subsequent intramolecular Sₙ2 reaction by the newly formed alkoxide closes the ring to form the desired tetrahydropyran structure.[5]
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the stirred DMF.
-
To this suspension, add a solution of 3-bromophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Add a solution of bis(2-chloroethyl) ether (1.1 equivalents) in anhydrous DMF dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50-60 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate nitrile.
-
Step 2: Hydrolysis to 4-(3-bromophenyl)oxane-4-carboxylic acid (Final Product)
-
Rationale: This step converts the nitrile functional group into a carboxylic acid. Acid-catalyzed hydrolysis is a robust and high-yielding method for this transformation.[9][10] The nitrile nitrogen is first protonated by the strong acid (H₂SO₄), making the carbon atom highly electrophilic. Water acts as a nucleophile, attacking this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Under the harsh, heated acidic conditions, this amide is further hydrolyzed to the final carboxylic acid and an ammonium salt.
-
Procedure:
-
In a round-bottom flask, combine the intermediate nitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the amide intermediate is fully consumed. This may take several hours.
-
Cool the reaction mixture to room temperature and then pour it carefully over crushed ice.
-
A precipitate of the carboxylic acid should form. If not, adjust the pH with a saturated base solution (e.g., NaOH) until precipitation is maximized.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain the pure 4-(3-bromophenyl)oxane-4-carboxylic acid.
-
Biological Mechanism of Action and In Vitro Characterization
The GPR40 Signaling Pathway
The agonistic activity of 4-(3-bromophenyl)oxane-4-carboxylic acid at the GPR40 receptor initiates a well-defined intracellular signaling cascade. This pathway is central to its function as a potential anti-diabetic agent.
Caption: GPR40 signaling cascade initiated by agonist binding.
Upon binding of the agonist, GPR40 activates the Gq alpha subunit of its associated G protein. This stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum and binds to its receptor, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This sharp increase in intracellular Ca²⁺ is the primary signal that promotes the exocytosis of insulin-containing granules from the pancreatic β-cell.
Experimental Protocol: In Vitro Calcium Mobilization Assay (FLIPR)
The most direct method to quantify the activity of a GPR40 agonist is through a cell-based calcium mobilization assay, commonly performed on a Fluorometric Imaging Plate Reader (FLIPR). This assay measures the transient increase in intracellular calcium following receptor activation.
-
Objective: To determine the potency (EC₅₀) of 4-(3-bromophenyl)oxane-4-carboxylic acid by measuring its ability to stimulate calcium flux in HEK293 cells stably expressing the human GPR40 receptor.
-
Materials:
-
HEK293 cells stably expressing human GPR40 (e.g., from GenScript, M00137).[1]
-
Cell culture medium (DMEM, 10% FBS, selection antibiotic like hygromycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit, Molecular Devices).[4]
-
Test Compound: 4-(3-bromophenyl)oxane-4-carboxylic acid, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
FLIPR or equivalent fluorescence plate reader.
-
-
Procedure:
-
Cell Plating:
-
The day before the assay, seed the GPR40-HEK293 cells into the microplates at a density of 40,000-50,000 cells per well.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Kit).[4]
-
Remove the culture medium from the cells and add an equal volume of the dye loading buffer to each well.
-
Incubate the plate for 1-2 hours at 37°C in the dark to allow the dye to enter the cells and be de-esterified.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of the test compound in Assay Buffer. A typical 8-point dose-response curve might range from 10 µM to 1 nM final concentration. Include a vehicle control (DMSO only).
-
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compound from the compound plate to the cell plate.
-
Immediately following compound addition, record the fluorescence signal continuously for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is measured for each well.
-
The peak fluorescence response is determined for each concentration of the test compound.
-
Plot the peak response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
-
Conclusion and Future Directions
4-(3-bromophenyl)oxane-4-carboxylic acid is a potent GPR40 agonist with a distinct chemical scaffold. Its sub-micromolar potency validates the 4-aryl-oxane-4-carboxylic acid core as a viable starting point for the development of novel anti-diabetic agents. The key challenge for this and related compounds will be to demonstrate a safety profile that avoids the hepatotoxicity issues that have plagued previous GPR40 agonists.
Future research should focus on:
-
In-depth ADME/Tox Profiling: A thorough investigation of the compound's metabolic fate, including its potential to form reactive acyl glucuronide metabolites, and its effect on key hepatic transporters is paramount.
-
In Vivo Efficacy: Demonstrating robust glucose-lowering effects in animal models of type 2 diabetes will be essential to validate its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the oxane core could lead to analogs with improved potency, selectivity, and, most importantly, an enhanced safety profile.
This technical guide provides the foundational chemical and biological information necessary for researchers to synthesize, characterize, and further develop 4-(3-bromophenyl)oxane-4-carboxylic acid as a potential next-generation therapeutic for metabolic diseases.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Calcium Mobilization Assay with GPR40/FFAR1 Agonists.
- BindingDB. (n.d.). In Vitro Assay GPR40 Calcium Flux Assay.
- GenScript. (n.d.). Human Recombinant GPR40 Stable Cell Line.
- IJPR. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate.
- Otieno, M. A., et al. (2017). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 156(2), 433-447.
- Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide.
- Mancini, A. D., & Poitout, V. (2015). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current medicinal chemistry, 22(32), 3697–3707.
- MySkinRecipes. (n.d.). 4-(3-bromophenyl)oxane-4-carboxylic acid.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- Piramal Enterprises Limited. (2013). Piramal Enterprises Limited receives IND approval from the US FDA for its GPR40 agonist P11187; an anti-diabetic molecule.
- Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2636–2638.
Sources
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. moleculardevices.com [moleculardevices.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
